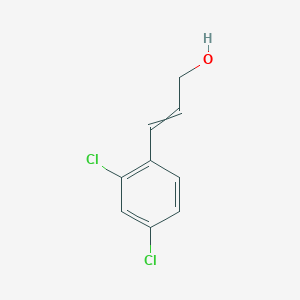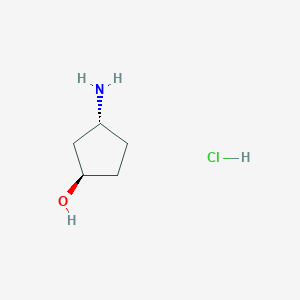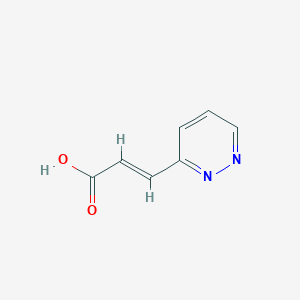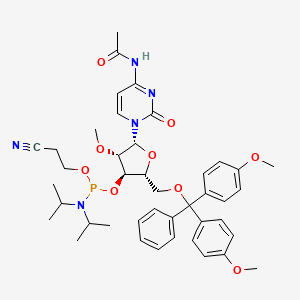
SODIUM GERMANATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium germanate is an inorganic compound with the chemical formula Na₂GeO₃. It exists as a colorless solid and is primarily used for the synthesis of other germanium compounds . This compound is structurally analogous to sodium metasilicate, consisting of polymeric GeO₃²⁻ anions made up of vertex-sharing GeO₄ tetrahedra .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium germanate can be prepared by the fusion of germanium oxide (GeO₂) with sodium hydroxide (NaOH) at high temperatures. The reaction is as follows: [ 2 \text{NaOH} + \text{GeO}_2 \rightarrow \text{Na}_2\text{GeO}_3 + \text{H}_2\text{O} ] An intermediate in this reaction is the protonated derivative sodium hydrogen germanate (NaHGeO₃), which is a water-soluble salt .
Industrial Production Methods: Industrial production of this compound typically involves the same high-temperature fusion process. The reaction conditions are carefully controlled to ensure the complete conversion of germanium oxide to this compound, with the removal of water as a byproduct .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium germanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where the germanium atom is replaced by another element.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Various halogens or other reactive elements can be used under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state germanium compounds.
Reduction: Lower oxidation state germanium compounds.
Substitution: Compounds where germanium is replaced by another element.
Wissenschaftliche Forschungsanwendungen
Sodium germanate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other germanium compounds and in the study of germanium chemistry.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential use in medical treatments and as a component in pharmaceuticals.
Industry: Utilized in the production of germanium-based materials, including glasses and ceramics with specific optical and electronic properties
Wirkmechanismus
The mechanism by which sodium germanate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can influence cellular processes by interacting with enzymes and other proteins. The exact molecular targets and pathways are still under investigation, but it is known to affect red blood cell concentration and immune system function .
Vergleich Mit ähnlichen Verbindungen
Sodium germanate is similar to other germanates and silicates in its structure and properties. Some similar compounds include:
Sodium silicate (Na₂SiO₃): Structurally analogous to this compound, consisting of polymeric SiO₃²⁻ anions.
Potassium hexafluorogermanate (K₂GeF₆): Contains a germanium oxyanion and is used in various chemical applications.
Uniqueness: this compound is unique in its specific applications in the synthesis of germanium compounds and its potential biological activity. Its structural similarity to silicates makes it an important compound for studying the behavior of silicate minerals and their analogs .
Eigenschaften
CAS-Nummer |
12025-20-6 |
|---|---|
Molekularformel |
GeNa2O3 |
Molekulargewicht |
166.62 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Chloro-2-ethyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149047.png)
![(3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B1149050.png)
![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1149052.png)
